Piperidine, 3-ethynyl-1,3-dimethyl-
Description
Piperidine, 3-ethynyl-1,3-dimethyl- is a substituted piperidine derivative characterized by an ethynyl (-C≡CH) group at the 3-position and two methyl (-CH₃) groups at the 1- and 3-positions of the piperidine ring.
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
3-ethynyl-1,3-dimethylpiperidine |
InChI |
InChI=1S/C9H15N/c1-4-9(2)6-5-7-10(3)8-9/h1H,5-8H2,2-3H3 |
InChI Key |
IZNVFQVKSDQDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 3-ethynyl-1,3-dimethyl- typically involves the alkylation of piperidine derivatives. One common method is the reaction of 3-ethynylpiperidine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the alkylation process .
Industrial Production Methods
Industrial production of Piperidine, 3-ethynyl-1,3-dimethyl- often involves multi-step synthesis processes. These processes may include the initial preparation of 3-ethynylpiperidine followed by methylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 3-ethynyl-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The ethynyl group in the compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated or nucleophile-substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 3-ethynyl-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 3-ethynyl-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Impact of Piperidine Substituents on Bioactivity
Structural Analogues and Pharmacological Mimicry
- Piperidine vs. Tropane Analogues: Piperidine derivatives, such as those in , mimic phenyltropanes' dopamine transporter (DAT) inhibition despite lacking the tropane bridge.
- Benzohomoadamantane-Piperidine Hybrids: Compounds 15 and 21 () show comparable IC₅₀ values (−68.0 to −69.4 kcal/mol binding affinity) when the piperidine group is positioned similarly, indicating that spatial arrangement dominates over minor substituent differences .
Functional Group Contributions
- Amide and Acetyl Moieties : Piperidin-4-one derivatives with acetyl groups () exhibit antimicrobial and anti-inflammatory activities, highlighting the role of electron-withdrawing groups in diversifying applications . The ethynyl group in the target compound, being electron-deficient, may similarly enhance interactions with nucleophilic residues.
- Cation-π Interactions : Piperidine derivatives in (e.g., compounds 4 , 6 ) engage in cation-π interactions with Arg15, which are critical for substrate binding . The ethynyl group’s sp-hybridized carbons could strengthen such interactions compared to methyl or chloro substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
